molecular formula C19H22N4O2 B2358180 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide CAS No. 847387-95-5

2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide

Cat. No.: B2358180
CAS No.: 847387-95-5
M. Wt: 338.411
InChI Key: RTLBXDGYGFNHOT-UHFFFAOYSA-N
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Description

2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents, specifically as inhibitors of the KRAS G12C protein . The KRAS G12C protein is a common mutation in various types of cancer and is a primary target for this compound .

Mode of Action

The compound interacts with its target, the KRAS G12C protein, through a covalent bond . This covalent interaction results in the inhibition of the protein, preventing it from performing its normal function in cell proliferation and growth . This inhibitory action is what gives the compound its potential anticancer effects .

Biochemical Pathways

The compound’s action on the KRAS G12C protein affects the RAS signaling pathway . This pathway is involved in cell growth and proliferation, and its disruption can lead to the death of cancer cells . The compound’s inhibition of the KRAS G12C protein therefore has downstream effects on this biochemical pathway .

Pharmacokinetics

Imidazole-containing compounds, which include this compound, are known to have a broad range of chemical and biological properties . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the KRAS G12C protein, leading to disruption of the RAS signaling pathway . This disruption can cause the death of cancer cells, providing the compound’s potential anticancer effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its efficacy . Additionally, the presence of other molecules in the environment can impact the compound’s interaction with its target .

Properties

IUPAC Name

2-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-4-13(5-2)18(24)21-15-11-14(7-8-17(15)25-3)16-12-23-10-6-9-20-19(23)22-16/h6-13H,4-5H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLBXDGYGFNHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.